
(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid
Übersicht
Beschreibung
(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid is a boronic acid derivative of indenone It is a versatile compound in organic synthesis, known for its utility in various chemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds
Synthetic Routes and Reaction Conditions:
Boronic Acid Formation: The compound can be synthesized through the boronation of 3-oxo-2,3-dihydro-1H-inden-5-ol using boronic acid derivatives such as bis(pinacolato)diboron in the presence of a suitable catalyst like palladium on carbon (Pd/C) under an inert atmosphere.
Grignard Reaction:
Industrial Production Methods: The industrial production of this compound typically involves large-scale boronation reactions using continuous flow reactors to ensure efficiency and safety. The use of automated systems for the handling of hazardous reagents and the optimization of reaction conditions are common practices in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to borane derivatives.
Substitution: Substitution reactions involving the boronic acid group are common, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Suzuki-Miyaura cross-coupling reactions typically use palladium catalysts and base conditions.
Major Products Formed:
Oxidation: Formation of indenone derivatives.
Reduction: Formation of borane derivatives.
Substitution: Formation of biaryl compounds through cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid is widely used in scientific research due to its versatility:
Chemistry: It is employed in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid exerts its effects involves its ability to form stable boronic esters and boronic acids, which can interact with various biological targets. The compound can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects.
Molecular Targets and Pathways Involved:
Enzymes: Inhibition of specific enzymes involved in disease pathways.
Receptors: Binding to receptors that play a role in cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Indole-3-boronic acid: Another boronic acid derivative with applications in cross-coupling reactions.
Benzeneboronic acid: A simpler boronic acid used in various organic synthesis reactions.
Phenylboronic acid: A boronic acid derivative used in the detection of saccharides.
Uniqueness: (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid is unique due to its indenone structure, which provides additional stability and reactivity compared to simpler boronic acids. Its ability to participate in a wide range of chemical reactions makes it a valuable tool in organic synthesis.
Eigenschaften
IUPAC Name |
(3-oxo-1,2-dihydroinden-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO3/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)9/h1,3,5,12-13H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQOFXCMJAXRJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CCC2=O)C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726061 | |
| Record name | (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135871-83-8 | |
| Record name | (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B1508600.png)
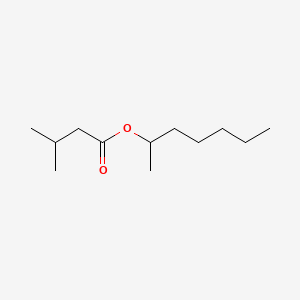
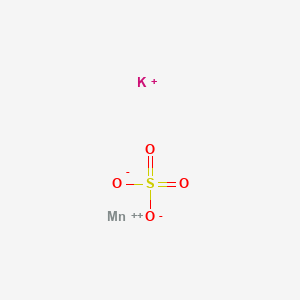
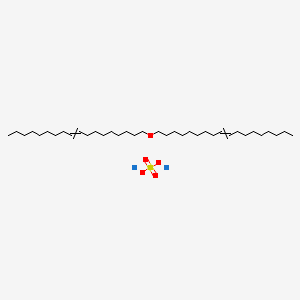

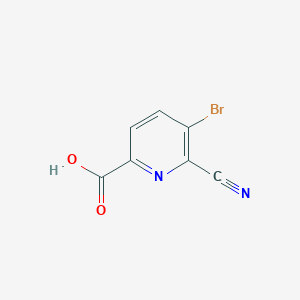

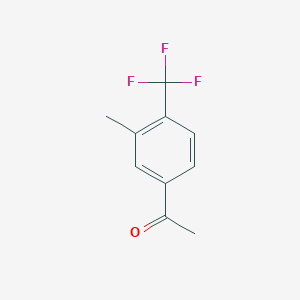
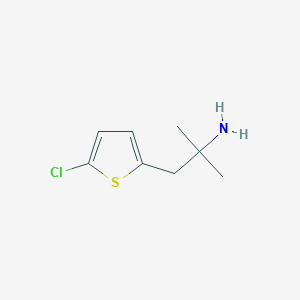


![5-{2,5-Bis[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopentylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1508621.png)
